2,6-Dimethyl-4-undecylmorpholine, cis-
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Overview
Description
2,6-Dimethyl-4-undecylmorpholine, cis- is a chemical compound belonging to the class of morpholines. It is characterized by the presence of two methyl groups at positions 2 and 6, and an undecyl group at position 4 on the morpholine ring. The compound has the molecular formula C17H35NO and a molecular weight of 269.4659 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-undecylmorpholine, cis- typically involves the reaction of 2,6-dimethylmorpholine with an undecyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-4-undecylmorpholine, cis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a suitable solvent and a base, such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-undecylmorpholine, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the undecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of various alkyl or aryl-substituted morpholines.
Scientific Research Applications
2,6-Dimethyl-4-undecylmorpholine, cis- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized as an intermediate in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-undecylmorpholine, cis- involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by disrupting the cell membrane integrity of fungi, leading to cell lysis and death. The compound may also inhibit certain enzymes involved in sterol biosynthesis, further contributing to its antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Tridemorph: A mixture of 4-alkyl-2,6-dimethylmorpholines, where ‘alkyl’ is a mixture of C11 to C14 homologues.
2,6-Dimethyl-4-tridecylmorpholine: Another member of the morpholine class with a tridecyl group at position 4.
Uniqueness
2,6-Dimethyl-4-undecylmorpholine, cis- is unique due to its specific substitution pattern and stereochemistry. The presence of the undecyl group at position 4 and the cis-configuration at positions 2 and 6 distinguish it from other similar compounds. This unique structure contributes to its specific chemical and biological properties .
Properties
CAS No. |
142839-33-6 |
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Molecular Formula |
C17H35NO |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-undecylmorpholine |
InChI |
InChI=1S/C17H35NO/c1-4-5-6-7-8-9-10-11-12-13-18-14-16(2)19-17(3)15-18/h16-17H,4-15H2,1-3H3/t16-,17+ |
InChI Key |
LVHAEMOCOJOUOD-CALCHBBNSA-N |
Isomeric SMILES |
CCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C |
Canonical SMILES |
CCCCCCCCCCCN1CC(OC(C1)C)C |
Origin of Product |
United States |
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